Chrysosplenosid-C, a flavonoid glycoside, is predominantly isolated from two medicinally significant plant species: Chrysosplenium tetrandrum (northern golden-saxifrage) and Bidens pilosa (hairy beggarticks). C. tetrandrum, a perennial herb in the Saxifragaceae family, thrives in moist, marshy habitats across circumpolar regions, including subalpine zones of North America and Eurasia [3] [9]. This species accumulates chrysosplenosid-C in its aerial parts, particularly in leaves and flowering stems, as part of its specialized metabolite profile. Concurrently, B. pilosa (Asteraceae), a globally distributed weed native to South America, produces chrysosplenosid-C as one of >301 identified phytochemicals, including polyacetylenes, aurones, and flavone glycosides [1] [4] [6]. In B. pilosa, the compound localizes in leaves and flowers, coexisting with structurally related flavonoids like okanin glycosides and chrysosplenol D [1] [6].
Table 1: Occurrence of Chrysosplenosid-C in Primary Plant Sources
Plant Species | Family | Habitat | Tissue Localization | Co-occurring Flavonoids |
---|---|---|---|---|
C. tetrandrum | Saxifragaceae | Bogs, fens, muddy stream banks (0–3300 m) | Aerial parts (leaves, stems) | Chrysosplenol D, other flavone glycosides |
B. pilosa | Asteraceae | Temperate/tropical regions (disturbed soils) | Leaves, flowers | Okanin, cyanidin, quercetin derivatives |
Quantitative analyses reveal higher concentrations in young leaves and floral tissues, suggesting organ-specific biosynthesis. The compound's occurrence correlates with ecological adaptations: C. tetrandrum synthesizes it in response to cold stress in alpine zones, while B. pilosa upregulates production under pathogen pressure in tropical ecosystems [1] [3] [6].
Chrysosplenosid-C biosynthesis follows the phenylpropanoid-flavonoid pathway, initiated from phenylalanine. Key enzymatic steps include:
Table 2: Enzymatic Steps in Chrysosplenosid-C Biosynthesis
Step | Enzyme | Substrate | Product | Cellular Compartment |
---|---|---|---|---|
1 | Phenylalanine ammonia-lyase | Phenylalanine | Cinnamic acid | Cytoplasm |
2 | Cinnamate 4-hydroxylase | Cinnamic acid | 4-Coumaric acid | Endoplasmic reticulum |
3 | 4CL (4-coumarate-CoA ligase) | 4-Coumaric acid | 4-Coumaroyl-CoA | Cytoplasm |
4 | Chalcone synthase | 4-Coumaroyl-CoA + Malonyl-CoA | Naringenin chalcone | Cytoplasm |
5 | Chalcone isomerase | Naringenin chalcone | (2S)-Naringenin | Cytoplasm |
6 | Flavone synthase II | (2S)-Naringenin | Apigenin | Endoplasmic reticulum |
7 | Glycosyltransferase | Apigenin + UDP-glucose | Chrysosplenosid-C | Vacuole/Golgi apparatus |
Environmental stressors like UV-B radiation and microbial elicitors upregulate pathway genes. In B. pilosa, jasmonate signaling enhances glycosyltransferase activity, increasing chrysosplenosid-C accumulation by 2.3-fold under herbivory [7] [10]. The glycosylation step confers stability and solubility, facilitating vacuolar storage—a key adaptation for biological functionality.
Chrysosplenosid-C contributes significantly to plant defense through three primary mechanisms:
Table 3: Documented Defense Functions of Chrysosplenosid-C
Ecological Function | Target Organism | Mechanism | Biological Effect |
---|---|---|---|
Antifungal | Fusarium spp. | Membrane disruption, chitin synthesis inhibition | Hyphal growth reduction (≥60%) |
Insect antifeedant | Helicoverpa zea larvae | Gustatory receptor binding | Feeding deterrence (40% reduction) |
Allelopathy | Portulaca oleracea | ROS induction in root meristems | Germination suppression (70–80%) |
Nematode resistance | Meloidogyne incognita | Inhibition of egg hatching | Hatch rate decrease (55–65%) |
Additionally, chrysosplenosid-C synergizes with polyacetylenes in B. pilosa to amplify antiherbivore effects. Its role extends to abiotic stress mitigation: in C. tetrandrum, it scavenges reactive oxygen species (ROS) generated during cold stress, reducing lipid peroxidation by 30% [3] [7]. Structural features enabling these functions include the ortho-dihydroxy group on the B-ring (ROS chelation) and C-glycosidic bond (resistance to enzymatic degradation) [8] [10].
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